molecular formula C12H14O2 B075251 3-Benzyl-2,4-pentanedione CAS No. 1134-87-8

3-Benzyl-2,4-pentanedione

Cat. No.: B075251
CAS No.: 1134-87-8
M. Wt: 190.24 g/mol
InChI Key: WAJQTBOWJRUOOO-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-pentanedione is an organic compound with the molecular formula C12H14O2. It is a derivative of 2,4-pentanedione, where a benzyl group is attached to the third carbon atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyl-2,4-pentanedione can be synthesized through the alkylation of 2,4-pentanedione with benzyl chloride. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2,4-pentanedione, followed by the addition of benzyl chloride to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

3-Benzyl-2,4-pentanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,4-pentanedione involves its interaction with various molecular targets and pathways. It can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit unique biological activities, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-Benzylidene-2,4-pentanedione
  • 3-(2-Nitrobenzylidene)-2,4-pentanedione
  • 3-(Phenylazo)-2,4-pentanedione
  • 3-Ureidomethylene-2,4-pentanedione
  • 3-(4-Nitrophenyl)-2,4-pentanedione

Comparison: 3-Benzyl-2,4-pentanedione is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For instance, the benzyl group can influence the compound’s ability to form complexes with metal ions, affecting its applications in coordination chemistry and catalysis .

Properties

IUPAC Name

3-benzylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJQTBOWJRUOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150403
Record name 2,4-Pentanedione, 3-benzyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-87-8
Record name 2,4-Pentanedione, 3-(phenylmethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-2,4-pentanedione
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pentanedione, 3-benzyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzyl-2,4-pentanedione
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

3-Benzylidene-2,4-pentanedione (7, 6.50 g, 34.5 mmol) and palladium on activated carbon (0.25 g, 10%) were combined in ethyl acetate (50 ml). The mixture was placed under a hydrogen atmosphere (60 psi) on a Parr apparatus for 4 hr at room temperature. The resulting mixture was filtered through celite and the solvent evaporated to afford an oil. The crude oil was distilled bulb to bulb to give 6.52 g (99%) of a clear oil; 1H NMR: δ enol form: 2.02 (s, 6H), 3.62 (s, 2H), 7.24 (m, 5H); keto form: 2.07 (s, 6H), 3.11 (d, 2H, J=7.4 Hz), 4.01 (t, 1H, J=7.7 Hz), 7.24 (m, 5H); 13C NMR: δ 22.9, 29.4, 32.5, 33.8, 69.2, 107.9, 125.9, 126.3, 127.0, 128.1, 128.2, 137.7, 139.3, 191.4, 202.9.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide (freshly prepared from sodium hydride (0.474 g, 19.8 mmol) and anhydrous ethanol (50 mL)) was added pentane-2,4-dione (6.00 g, 60.0 mmol). The resulting mixture was heated to 50° C. while a solution of benzyl bromide (3.42 g, 20 mmol) in ethanol (20 mL) was added over 30 minutes. The reaction was then heated to reflux. After 2 hours, the mixture was concentrated, and the residue was dissolved in ethyl acetate, washed three times with water, once with brine, dried (magnesium sulfate) and concentrated to afford an oil. Flash chromatography over silica (ethyl acetate/dichloromethane) afforded 3.13 g (82%) of a colorless oil. The proton spectrum showed the product exists as equal parts of the keto and enol tautomers: 1H NMR (CDCl3) δ 16.81 (s, 0.5H), 7.13-7.32 (m, 5H), 4.00 (t, J=7.6 Hz, 0.5H), 3.65 (s, 1H), 3.14 (d, J=7.6 Hz, 0.5H), 2.06-2.13 (m, 6H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.474 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.42 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

To a solution containing 5.5g of potassium tert-butoxide in 50ml of DMSO was added 6.0 g of 2,4-pentanedione followed by 5.0 g of benzyl chloride. The solution was stirred over night at room temperature. 200ml of 1 molar hydrochloric acid was added and the solution was extracted with dichloromethane. The extract was washed 3 times with water and the solvent was evaporated in vacuo. The residue was distilled. Yield 2.9 g, bp 150°-154° C./15 mm.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Benzyl-2,4-pentanedione influence its ability to form coordination complexes with metal ions?

A: this compound (BPD) acts as a bidentate ligand due to the presence of two oxygen atoms in the β-diketone moiety [, , ]. This structure enables BPD to readily chelate metal ions, forming stable six-membered rings within the complex. The benzyl substituent, while not directly involved in coordination, can influence the complex's overall stability and properties. For example, in the study by [], electronic spectra analysis suggested that the phenyl ring in 3-phenyl-2,4-pentanedione, similar to the benzyl group in BPD, participates in π-interactions within the complex, affecting the energy levels of molecular orbitals and thus impacting spectral properties.

Q2: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A: Several spectroscopic methods prove valuable for characterizing BPD and its complexes. Infrared (IR) spectroscopy helps identify the characteristic functional groups present, differentiating between keto and enol tautomers of BPD []. For instance, researchers used IR spectroscopy to confirm the synthesis of BPD immobilized on silica and found it predominantly existed in the keto form []. Additionally, UV-Vis spectrophotometry reveals electronic transitions within the molecule, offering insights into the electronic structure and bonding characteristics, particularly valuable when studying metal complexes [, ]. 1H NMR spectroscopy provides detailed information about the proton environments within the molecule, aiding in structural elucidation and confirming successful synthesis [, ].

Q3: How has this compound been utilized in catalytic applications?

A: BPD serves as a valuable precursor in synthesizing chiral diphosphine ligands, which are crucial in asymmetric catalysis. Researchers synthesized a novel chiral diphosphine ligand, (R)-(R)-3-Benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP), starting from BPD []. This ligand, when complexed with Ruthenium (II), exhibited excellent catalytic activity and enantioselectivity in the hydrogenation of acetylacetone to (R)-(R)-2,4-pentanediol []. This example highlights BPD's potential in developing efficient and selective catalysts for important organic transformations.

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